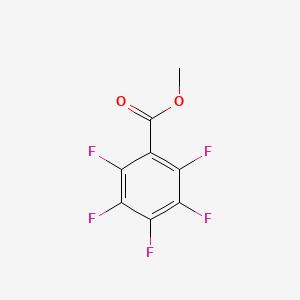
Methyl pentafluorobenzoate
Cat. No. B1297732
Key on ui cas rn:
36629-42-2
M. Wt: 226.1 g/mol
InChI Key: UXJRQNXHCZKHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07196090B2
Procedure details


Methyl pentafluorobenzoate (41.4 g, 183 mmol) was treated with N-methylpyrrolidinone (36.0 g) and the solution stirred and cooled to 5° C. under a N2 atmosphere. Benzylamine (19.8 g, 185 mmol) was added dropwise over 27 min. at 5° C.–20° C. The resulting thick yellow slurry was cooled to 2° C. over 25 min. and N,N-diisopropyl ethylamine (27.0 g, 209 mmol) was added over 30 min. at 3° C.–10° C. The mixture was allowed to warm to 18° C. and stirred for 2 hrs. It was then heated to 60° C. and stirred another 2 hs at 58° C.–67° C. The resulting solution was cooled to room temperature and stirred overnight. The mixture was treated with toluene (200 mL) and methyl tert-butyl ether (120 mL) and extracted with water (150 mL) followed by 10% aqueous acetic acid (2×50 mL). The organic layer was concentrated to a solid, which was recrystallized from toluene (45 mL) and heptane (50 mL). After cooling to −20° C., the crystals were collected, washed with heptane (2×25 mL) and vacuum dried at 35° C. to give methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate (49.3 g, 157 mmol): mp 96–97° C.






Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:6]([F:12])[C:5]([F:13])=[C:4](F)[C:3]=1[F:15].CN1CCCC1=O.[CH2:23]([NH2:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.C(N(CC)C(C)C)(C)C>C(OC)(C)(C)C.C1(C)C=CC=CC=1>[CH2:23]([NH:30][C:4]1[C:5]([F:13])=[C:6]([F:12])[C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:2]([F:1])[C:3]=1[F:15])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
41.4 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=C(C(=C1C(=O)OC)F)F)F)F
|
|
Name
|
|
|
Quantity
|
36 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(CCC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
19.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N
|
Step Three
|
Name
|
|
|
Quantity
|
27 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Step Four
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)OC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting thick yellow slurry was cooled to 2° C. over 25 min.
|
|
Duration
|
25 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 18° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 2 hrs
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
It was then heated to 60° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred another 2 hs at 58° C.–67° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was cooled to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred overnight
|
|
Duration
|
8 (± 8) h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with water (150 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was concentrated to a solid, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from toluene (45 mL) and heptane (50 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to −20° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystals were collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with heptane (2×25 mL) and vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 35° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)NC1=C(C(=C(C(=O)OC)C(=C1F)F)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 157 mmol | |
| AMOUNT: MASS | 49.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
